Cas no 1804353-29-4 (Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate)

Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate
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- インチ: 1S/C9H6ClF3INO3/c1-17-8(16)5-2-6(18-9(11,12)13)4(3-10)7(14)15-5/h2H,3H2,1H3
- InChIKey: BIFQSEGQWVGCPE-UHFFFAOYSA-N
- ほほえんだ: IC1=C(CCl)C(=CC(C(=O)OC)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 305
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 48.4
Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029089222-1g |
Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate |
1804353-29-4 | 97% | 1g |
$1,564.50 | 2022-04-02 |
Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報
Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate: A Comprehensive Overview
Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1804353-29-4) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and versatility in synthetic chemistry. The structure of this compound is characterized by a pyridine ring substituted with several functional groups, including a methyl ester, a chloromethyl group, an iodo group, and a trifluoromethoxy group. These substituents not only enhance the compound's reactivity but also make it a valuable intermediate in the synthesis of complex molecules.
The synthesis of Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate involves a series of carefully designed reactions that highlight the principles of modern organic chemistry. The starting material is typically a pyridine derivative, which undergoes multiple substitution reactions to introduce the desired functional groups. For instance, the introduction of the trifluoromethoxy group is achieved through nucleophilic aromatic substitution, while the chloromethyl group is introduced via alkylation. The iodo group is incorporated using iodination techniques, ensuring high regioselectivity. The final step involves esterification to form the methyl ester, completing the synthesis of this complex molecule.
Recent studies have demonstrated that Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate exhibits remarkable properties in various fields. In medicinal chemistry, this compound has been explored as a potential lead molecule for drug development. Its unique combination of functional groups allows for diverse interactions with biological targets, making it a promising candidate for designing bioactive compounds. For instance, researchers have investigated its potential as an inhibitor of certain enzymes involved in disease pathways, such as kinases and proteases.
In addition to its medicinal applications, this compound has also found utility in agrochemicals. The trifluoromethoxy group is known to impart herbicidal activity, making this compound a valuable intermediate in the synthesis of herbicides. Recent advancements in agricultural chemistry have highlighted the importance of such compounds in addressing global food security challenges by controlling weeds and improving crop yields.
The structural features of Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate also make it an attractive candidate for materials science applications. The pyridine ring serves as a rigid framework that can be further functionalized to create materials with tailored electronic properties. For example, researchers have explored its use in designing advanced polymers and coordination compounds for applications in electronics and catalysis.
From a synthetic perspective, this compound serves as an excellent platform for exploring novel reaction mechanisms and developing new methodologies in organic chemistry. Its multiple reactive sites provide opportunities for studying regioselectivity, stereoselectivity, and catalytic processes. Recent studies have focused on optimizing reaction conditions to improve yields and reduce byproducts, paving the way for large-scale production.
In conclusion, Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1804353-29-4) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery, agrochemical development, and materials science. As research continues to uncover new applications and optimize synthetic routes, this compound will undoubtedly play an increasingly important role in advancing modern chemistry.
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